molecular formula C17H15NO4 B3073281 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1017427-68-7

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3073281
CAS No.: 1017427-68-7
M. Wt: 297.3 g/mol
InChI Key: UEQMCSVUDSUKTL-UHFFFAOYSA-N
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Description

This compound is part of the pyrrolidine family, which is known for its versatile biological activities and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Another method involves the condensation of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures .

Industrial Production Methods

the use of microwave-assisted organic synthesis (MAOS) has been reported to increase synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitroalkanes for Michael addition reactions and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Michael addition reactions yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids .

Scientific Research Applications

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Industry: Utilized in various industrial processes, particularly in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. detailed studies on its exact mechanism of action are limited .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Shares a similar pyrrolidine core structure.

    2-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid: Another derivative with a similar core structure but different substituents.

Uniqueness

2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific phenoxyphenyl substituent, which may confer distinct biological and chemical properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name

2-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16-15(17(20)21)10-11-18(16)12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQMCSVUDSUKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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